molecular formula C31H54N2O11S2 B8113925 SPDP-PEG8-tBu ester

SPDP-PEG8-tBu ester

Cat. No.: B8113925
M. Wt: 694.9 g/mol
InChI Key: FCZKOZVLGIVCNS-UHFFFAOYSA-N
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Description

SPDP-PEG8-tBu ester is a chemical compound that combines the properties of succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and polyethylene glycol (PEG) with a tert-butyl ester group. This compound is primarily used as a crosslinker in biochemical applications, enabling the conjugation of proteins and other molecules via amine-to-amine or amine-to-sulfhydryl crosslinks. The presence of polyethylene glycol spacer arms enhances the solubility of the crosslinker and the linked molecules, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG8-tBu ester involves several steps, starting with the preparation of the SPDP moiety. This is typically achieved by reacting N-hydroxysuccinimide (NHS) with 3-(2-pyridyldithio)propionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting NHS ester is then reacted with polyethylene glycol (PEG) that has been functionalized with a tert-butyl ester group. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: SPDP-PEG8-tBu ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The disulfide bond in the SPDP moiety can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The NHS ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

SPDP-PEG8-tBu ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SPDP-PEG8-tBu ester involves the formation of covalent bonds between the NHS ester and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, allowing for controlled release of the linked molecules. This property is particularly useful in applications where reversible conjugation is desired .

Comparison with Similar Compounds

SPDP-PEG8-tBu ester is unique due to its combination of SPDP and PEG with a tert-butyl ester group. Similar compounds include:

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N2O11S2/c1-31(2,3)44-30(35)7-11-36-13-15-38-17-19-40-21-23-42-25-26-43-24-22-41-20-18-39-16-14-37-12-10-32-28(34)8-27-45-46-29-6-4-5-9-33-29/h4-6,9H,7-8,10-27H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKOZVLGIVCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N2O11S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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